6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride
Description
6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (CID 146675323) is a bicyclic amine hydrochloride salt with the molecular formula C₇H₁₄N₂·2HCl. Its structure features a rigid bicyclo[3.2.1]octane scaffold, where a methyl group is attached to the nitrogen at position 6, and two chloride ions stabilize the protonated amines. The SMILES notation (CN1CC2CC1CCN2) and InChIKey (NRMGNCUOELQPGW-UHFFFAOYSA-N) highlight its stereochemical uniqueness . This compound is of interest in medicinal chemistry due to its conformational rigidity, which enhances receptor-binding specificity. The dihydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
6-methyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-6-4-7(9)2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIHBZYZYBQSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound is characterized by its nitrogen-rich framework, which imparts various biological activities, particularly in the field of neurology and pharmacology.
- Molecular Formula : C7H16Cl2N2
- Molecular Weight : 199.12 g/mol
- CAS Number : [Not provided in search results]
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been shown to act as an antimuscarinic agent, which means it can inhibit the action of acetylcholine at muscarinic receptors. This mechanism is crucial for its potential therapeutic applications in treating conditions related to cholinergic dysfunction.
Comparison with Other Antimuscarinic Agents
| Compound Name | Potency Compared to Atropine | Mechanism of Action |
|---|---|---|
| This compound | Not specified | Antimuscarinic |
| Azaprophen | 50 times more potent | Inhibition of acetylcholine-induced contractions |
| Atropine | Baseline | Antimuscarinic |
Biological Activity and Case Studies
- Antimuscarinic Activity : Research indicates that derivatives of bicyclic compounds like 6-Methyl-2,6-diazabicyclo[3.2.1]octane exhibit significant antimuscarinic properties. For instance, azaprophen, a related compound, demonstrated a potency 50 times greater than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum .
- Neuroprotective Effects : The compound's ability to modulate neurotransmission suggests potential neuroprotective effects. Studies have shown that compounds affecting acetylcholine release can influence cognitive functions and neurodegenerative processes.
- Pharmacokinetics and Efficacy : Detailed pharmacokinetic studies are essential for understanding the bioavailability and systemic effects of this compound when administered in vivo. Current research focuses on optimizing dosing regimens to maintain effective plasma concentrations for therapeutic efficacy.
Research Findings
Recent investigations into similar bicyclic compounds have yielded insights into their structural modifications that enhance biological activity:
- Structural Optimization : Modifications to the bicyclic structure can lead to improved potency and selectivity for specific receptors.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in treating conditions like Alzheimer's disease, where cholinergic deficits are prevalent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride with structurally related bicyclic amines and heterocyclic derivatives:
Key Observations:
Structural Modifications and Activity :
- The 2-benzyl derivative (C₁₃H₁₆N₂) lacks ionizable groups, reducing water solubility compared to the dihydrochloride salt. Its benzyl group increases lipophilicity, making it more suitable as a synthetic intermediate .
- The oxadiazole derivative (C₉H₁₀N₄O₂) demonstrates how heterocyclic additions (e.g., 1,3,4-oxadiazole) can confer antibacterial activity. The ketone at C7 may enhance binding to bacterial targets like penicillin-binding proteins .
- The benzodithiazine derivative (C₁₆H₁₄ClN₃O₄S₂) highlights divergent structural frameworks; its sulfonyl and aromatic systems likely contribute to thermal stability but limit solubility .
Solubility and Formulation :
- The dihydrochloride form of the target compound offers superior solubility compared to neutral analogs (e.g., 2-benzyl derivative), critical for bioavailability in drug development .
- The oxadiazole derivative’s moderate solubility may stem from polar interactions via its oxadiazole ring, though its lack of salt formation could limit aqueous compatibility .
Biological Relevance: While the target compound’s applications remain theoretical, its bicyclic scaffold is shared with 7-oxo derivatives (), which exhibit confirmed antibacterial activity. This suggests that minor substitutions (e.g., methyl vs. oxadiazole) can pivot activity toward specific therapeutic areas .
Research Findings and Implications
- Salt vs. Neutral Forms : Dihydrochloride salts (e.g., target compound) are preferred for preclinical studies due to enhanced solubility, whereas neutral bases (e.g., 2-benzyl derivative) serve as intermediates in organic synthesis .
- Antibacterial Potential: The oxadiazole derivative’s patent as an antibacterial agent underscores the importance of electronegative substituents (e.g., oxadiazole, ketone) in disrupting bacterial enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
